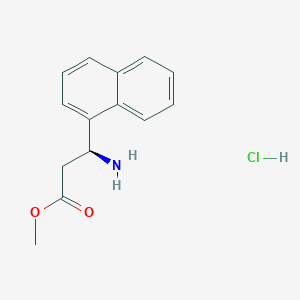
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide often involves multi-step chemical reactions including Heck-mediated synthesis, cyclization, and palladium-catalyzed reactions. For example, Heck-mediated synthesis and photochemically induced cyclization have been utilized for the total synthesis of naphtho[2,1-f]isoquinolines, showcasing a methodology that could be adapted for the synthesis of our compound of interest (Pampín et al., 2003). Additionally, enantiomerically pure isoquinoline derivatives have been synthesized for use in asymmetric catalysis, indicating the versatility and complexity of reactions involving similar naphthyl and isoquinolinyl structures (Chelucci et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide often displays complex arrangements, with potential for axial chirality and significant steric interactions. For instance, structural analyses via X-ray crystallography have elucidated the configurations of similar compounds, revealing insights into their three-dimensional arrangements and potential for intermolecular interactions (Osyanin et al., 2015).
Chemical Reactions and Properties
Compounds with structures similar to our compound of interest participate in a range of chemical reactions, including oxy-Michael addition reactions, and demonstrate various chemical properties such as reactivity towards nucleophiles and electrophiles. For instance, oxy-Michael addition has been employed to synthesize derivatives of naphthol and quinoline, indicating the potential reactivity patterns of the naphthamide moiety (Keshipour et al., 2012).
Physical Properties Analysis
The physical properties of such complex organic compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Research on related compounds provides insights into how structural variations affect these properties, aiding in the prediction and characterization of new compounds (Filali Baba et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are essential for comprehending the compound's interactions and stability. Studies on similar compounds, focusing on their reactivity and interactions, provide a foundation for understanding the chemical behavior of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide and its potential applications in chemical synthesis and other areas (Aly et al., 2018).
Applications De Recherche Scientifique
Antineoplastic Activity
Research indicates that structural modifications, such as incorporating specific aminoalkylamino side chains into anthraquinones, significantly influence their antineoplastic (anti-cancer) activity. Notably, compounds with the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain exhibit superior antineoplastic properties compared to those with tertiary amino side chains. This suggests that the presence of certain structural elements is crucial for enhancing the antineoplastic efficacy of these compounds, although it is not the sole determinant of activity (Zee-Cheng et al., 1979).
Antimicrobial DNA Gyrase Inhibition
In the realm of antimicrobial research, oxolinic acid analogues have been synthesized to evaluate their role in inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. The study reveals that the N-1 atom in these compounds plays a significant role in their ability to inhibit DNA gyrase and exhibit antimicrobial properties. This highlights the potential of such compounds in developing new antimicrobials with a specific mechanism of action targeting DNA gyrase (Högberg et al., 1984).
ERK2 Inhibition and Cytotoxicity
A novel series of compounds exhibiting significant ERK1/2 (extracellular signal-regulated kinases 1/2) inhibition and antineoplastic activity have been synthesized. These compounds demonstrate potential in inhibiting the MAP Kinases pathway, crucial for cell signaling and cancer progression. The study underscores the importance of these compounds in developing new chemotherapeutic agents, highlighting their cytotoxic activities against various cancer cell lines (Aly et al., 2018).
Organic Light-Emitting Device (OLED) Applications
Research into novel 1,8-naphthalimide derivatives for OLED applications has led to the development of red-emissive fluorophores with potential for use in standard-red OLEDs. These compounds, featuring an aromatic amine donor and a 1,8-naphthalimide acceptor, exhibit promising photophysical characteristics for OLED applications. The study provides insights into the structure-activity relationships influencing the emission properties of these fluorophores, suggesting their utility in developing high-performance OLEDs (Luo et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves the condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline followed by acylation with ethyl chloroformate and subsequent reduction with sodium borohydride.", "Starting Materials": ["2-ethoxy-1-naphthoic acid", "2-amino-3,4-dimethylquinoline", "ethyl chloroformate", "sodium borohydride"], "Reaction": ["Step 1: Condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide intermediate.", "Step 2: Acylation of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 3: Reduction of the ethyl ester with sodium borohydride in the presence of a solvent such as methanol to yield the final product, N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide."] } | |
Numéro CAS |
851407-58-4 |
Nom du produit |
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide |
Formule moléculaire |
C26H26N2O3 |
Poids moléculaire |
414.505 |
Nom IUPAC |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-21(18)23(22)26(30)27-14-13-20-15-19-10-9-16(2)17(3)24(19)28-25(20)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
Clé InChI |
CFRRURAOUPZERR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C(=C(C=C4)C)C)NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



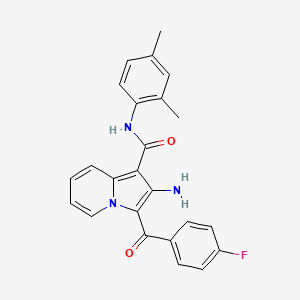

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)
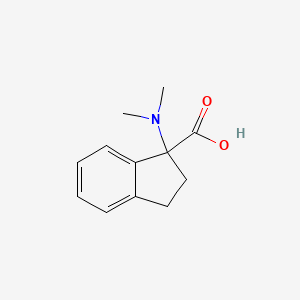
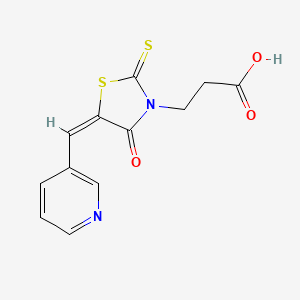
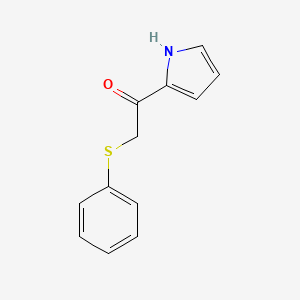

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)
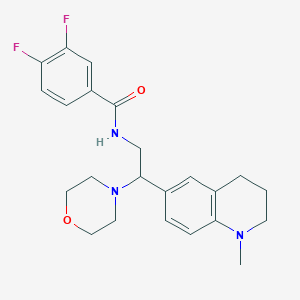
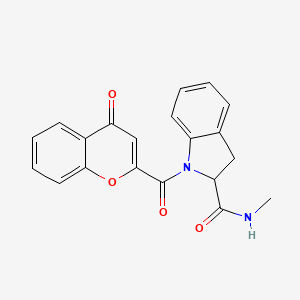
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)
